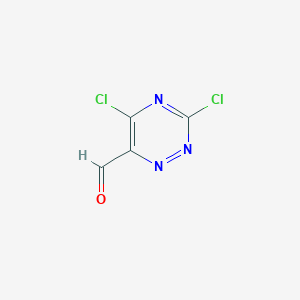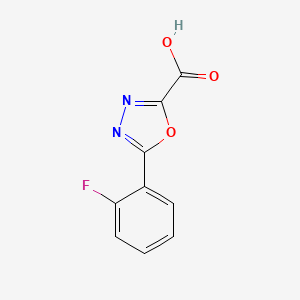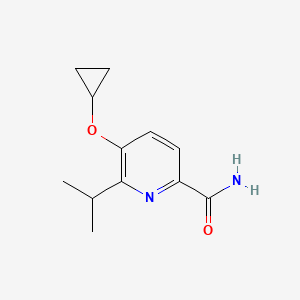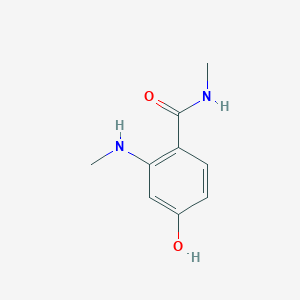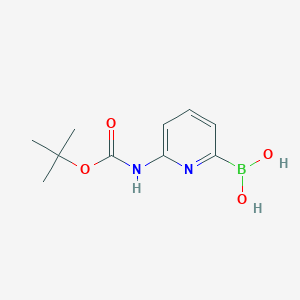![molecular formula C42H79NNaO10P B14851004 Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate: is a complex lipid molecule. It is commonly used in the assembly of supported lipid bilayers in continuous nanoshells. This compound is a type of phosphatidylserine, which is a class of phospholipids that play a crucial role in cell membrane structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate involves the esterification of glycerol with octadecanoic acid and octadec-9-enoic acid, followed by phosphorylation and subsequent reaction with sodium ions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation processes.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bonds in the octadec-9-enoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the ester linkages.
Substitution: Nucleophilic substitution reactions can take place at the phosphorus atom in the phosphoryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.
Major Products:
Oxidation: Oxidation products include epoxides and hydroxylated derivatives.
Reduction: Reduction products include alcohols and alkanes.
Substitution: Substitution products include phosphonate esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a model system for studying lipid bilayers and membrane dynamics. It is also used in the synthesis of other complex lipids and phospholipids.
Biology: In biological research, it is used to study cell membrane structure and function, as well as the role of phosphatidylserine in cellular signaling and apoptosis.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in neurodegenerative diseases and cardiovascular disorders. It is also used in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: In industry, it is used in the formulation of liposomal drug delivery systems and as an emulsifier in cosmetic products.
Wirkmechanismus
The mechanism of action of Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The phosphoryl group plays a key role in these interactions, as it can form hydrogen bonds and electrostatic interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate: is similar to other phosphatidylserines, such as This compound .
Phosphatidylcholine: and phosphatidylethanolamine are other similar compounds that share structural similarities and functional roles in cell membranes.
Uniqueness: The uniqueness of this compound lies in its specific fatty acid composition and the presence of the phosphoryl group, which confer distinct biophysical properties and biological functions.
Eigenschaften
Molekularformel |
C42H79NNaO10P |
|---|---|
Molekulargewicht |
812.0 g/mol |
IUPAC-Name |
sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1 |
InChI-Schlüssel |
ALPKKMIPHGSQRX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


